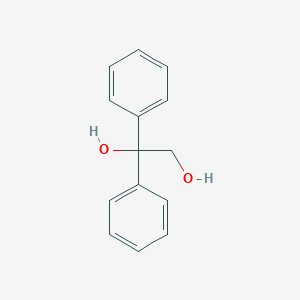

1,1-Diphenylethane-1,2-diol

Vue d'ensemble

Description

1,1-Diphenylethane-1,2-diol, also known as Benzil, is an organic compound with the formula (C6H5CO)2 . This yellow solid is one of the most common diketones .

Synthesis Analysis

The synthesis of this compound can be achieved through the reduction of benzoin with sodium borohydride . The product was identified as 1,2-diphenylethane-1,2-diol based on analysis of the reaction mechanism and comparative melting points taken from the literature .Molecular Structure Analysis

The compound’s most noteworthy structural feature is the long carbon-carbon bond of 1.54 Å, which indicates the absence of pi-bonding between the two carbonyl centers . The PhCO centers are planar, but the pair of benzoyl groups are twisted with respect to the other with a dihedral angle of 117° .Chemical Reactions Analysis

In the reduction of Benzil using sodium borohydride, three different stereochemical products could result: the meso compound or (1R, 2S)-1,2-diphenylethane-1,2-diol, or a racemic mixture of (+/-)-1,2-diphenylethane-1,2-diol .Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular formula of C14H14O and an average mass of 198.260 Da .Applications De Recherche Scientifique

Molecular Structure Analysis

1,2-Diphenylethane has been extensively studied for its molecular structure, especially in the vapor phase. This research provides valuable insights into its geometrical parameters and molecular conformations (Shen, 1998).

Synthetic Processes

1,2-Diphenylethane is a significant organic synthetic intermediate. Various synthetic processes, including F - C alkylation and benzyl coupling reaction, have been summarized and discussed, highlighting its versatility in organic synthesis (Tang Zhong-feng, 2010).

Crystallization Techniques

Research on the cooling crystallization processes of 1,2-diphenylethane in ethanol provides insights into efficient and energy-conserving purification methods, crucial for obtaining high-purity products (Y. Qi, 2022).

Electron-Transfer Reactions

The compound's role in photochemical electron-transfer reactions, including dimerizations and oxygenation reactions, has been explored, indicating its potential in photochemical processes (S. Mattes & S. Farid, 1986).

Reaction with D2

Studies on the reaction of 1,2-diphenylethane with D2 at high temperatures reveal intricate mechanisms involving radical species and atom transfer processes, contributing to our understanding of complex organic reactions (R. Guthrie et al., 1994).

Electrocatalytic Applications

1,2-Diphenylethane's role in electron transfer behavior and its use in electrocatalytic reduction processes, leading to high-yield synthesis of valuable organic compounds, has been demonstrated (Kohei Hosoi et al., 2011).

Stereochemical Characterization

Research on the synthesis and stereochemical characterization of 1,2-diarylethane-1,2-diols highlights its importance in creating chiral controllers for enantioselective processes (M. I. Donnoli et al., 2001).

Liquid-phase Pyrolysis

Kinetic studies of the decomposition of 1,2-diphenylethane in the liquid phase provide insights into pyrolytic reactions and the formation of important byproducts (R. Miller & S. Stein, 1981).

Biodegradation Studies

The compound's biodegradation by specific bacterial strains, such as Pseudomonas putida, has been studied, demonstrating its potential for environmental remediation (S. Gautam & S. Suresh, 2009).

Mécanisme D'action

The mechanism of action in the synthesis of 1,1-Diphenylethane-1,2-diol involves the addition of sodium borohydride along with hydrochloric acid to the benzoin in ethanol . The double bond to the oxygen in the benzoin was attacked by the sodium borohydride so that it became a single bonded negative oxygen which was then capable of reacting with the hydrogen provided by the addition of hydrochloric acid and water .

Safety and Hazards

Propriétés

IUPAC Name |

1,1-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYFOQCYKRXTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339331 | |

| Record name | 1,1-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4217-62-3 | |

| Record name | 1,1-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

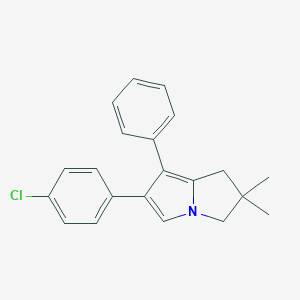

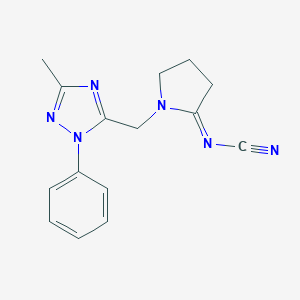

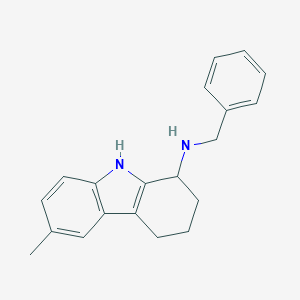

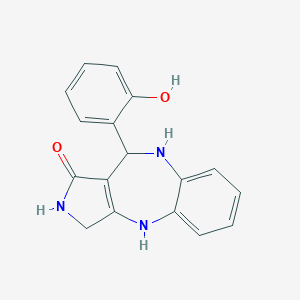

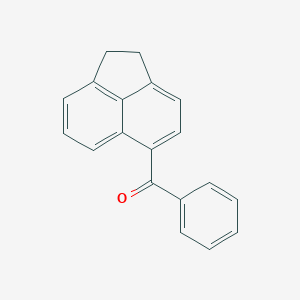

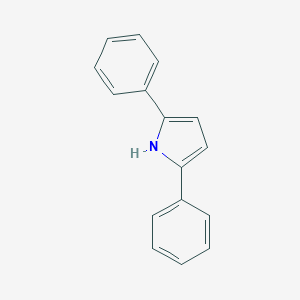

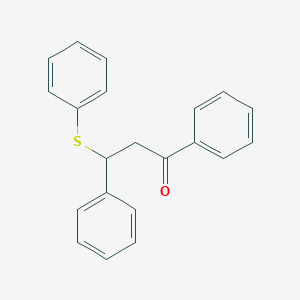

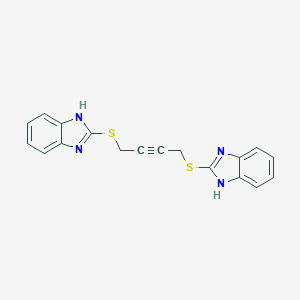

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that 1,1-Diphenylethane-1,2-diol is formed during the photolysis of benzophenone in neutral methanol. What is the significance of this finding?

A1: The formation of this compound during benzophenone photolysis in neutral methanol, as opposed to the formation of methyl benzoate in acidified methanol, highlights the significant influence of reaction conditions on product formation. [] This emphasizes the importance of carefully controlling reaction parameters in photochemical reactions to steer the reaction towards desired products. This finding is relevant for researchers exploring photochemical synthesis and studying the reactivity of benzophenone derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)